molecular formula C15H17NO2S B6185871 (1S)-N-benzyl-1-phenylethane-1-sulfonamide CAS No. 2679949-32-5

(1S)-N-benzyl-1-phenylethane-1-sulfonamide

Cat. No.: B6185871
CAS No.: 2679949-32-5
M. Wt: 275.4
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Description

(1S)-N-benzyl-1-phenylethane-1-sulfonamide is an organic compound characterized by its unique structure, which includes a benzyl group, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-N-benzyl-1-phenylethane-1-sulfonamide typically involves the reaction of benzylamine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(1S)-N-benzyl-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

(1S)-N-benzyl-1-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (1S)-N-benzyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-phenylethane-1-sulfonamide: Lacks the stereochemistry of the (1S) isomer.

    N-phenylethane-1-sulfonamide: Lacks the benzyl group.

    N-benzyl-1-phenylethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

Uniqueness

(1S)-N-benzyl-1-phenylethane-1-sulfonamide is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both benzyl and phenyl groups, along with the sulfonamide functionality, provides a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

2679949-32-5

Molecular Formula

C15H17NO2S

Molecular Weight

275.4

Purity

95

Origin of Product

United States

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